molecular formula C25H22ClN5O3S B2692173 7-CHLORO-3-(4-ETHYLBENZENESULFONYL)-N-[(2-METHOXYPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 893788-45-9

7-CHLORO-3-(4-ETHYLBENZENESULFONYL)-N-[(2-METHOXYPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Cat. No.: B2692173
CAS No.: 893788-45-9
M. Wt: 507.99
InChI Key: RYKZAWJXIAXRFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-3-(4-ethylbenzenesulfonyl)-N-[(2-methoxyphenyl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline ring, along with various substituents such as a chloro group, an ethylbenzenesulfonyl group, and a methoxyphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-3-(4-ethylbenzenesulfonyl)-N-[(2-methoxyphenyl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an appropriate hydrazine derivative and an alkyne.

    Formation of the Quinazoline Ring: The quinazoline ring can be constructed through a condensation reaction between an anthranilic acid derivative and a suitable aldehyde or ketone.

    Introduction of Substituents: The chloro group, ethylbenzenesulfonyl group, and methoxyphenylmethyl group can be introduced through various substitution reactions using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of scalable processes for large-scale production.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3-(4-ethylbenzenesulfonyl)-N-[(2-methoxyphenyl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield the corresponding reduced derivatives.

Scientific Research Applications

7-Chloro-3-(4-ethylbenzenesulfonyl)-N-[(2-methoxyphenyl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: The compound may be explored for its potential therapeutic properties, including its activity against certain diseases or conditions.

    Industry: It can be used in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 7-chloro-3-(4-ethylbenzenesulfonyl)-N-[(2-methoxyphenyl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-3-(4-methylbenzenesulfonyl)-N-[(2-methoxyphenyl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
  • 7-Chloro-3-(4-ethylbenzenesulfonyl)-N-[(2-hydroxyphenyl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
  • 7-Chloro-3-(4-ethylbenzenesulfonyl)-N-[(2-methoxyphenyl)ethyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Uniqueness

The uniqueness of 7-chloro-3-(4-ethylbenzenesulfonyl)-N-[(2-methoxyphenyl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine lies in its specific combination of substituents and structural features, which contribute to its distinct chemical properties and potential applications. The presence of the chloro group, ethylbenzenesulfonyl group, and methoxyphenylmethyl group, along with the triazoloquinazoline core, makes this compound particularly interesting for various research and industrial purposes.

Properties

IUPAC Name

7-chloro-3-(4-ethylphenyl)sulfonyl-N-[(2-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN5O3S/c1-3-16-8-11-19(12-9-16)35(32,33)25-24-28-23(27-15-17-6-4-5-7-22(17)34-2)20-14-18(26)10-13-21(20)31(24)30-29-25/h4-14H,3,15H2,1-2H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYKZAWJXIAXRFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)NCC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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